molecular formula C20H22F2N2O3S B11350294 N-(2,6-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,6-difluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11350294
M. Wt: 408.5 g/mol
InChI Key: WNOBLYUYVBSXJS-UHFFFAOYSA-N
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Description

N-(2,6-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of difluorophenyl and methylphenyl groups attached to a piperidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve halogenation reactions using reagents like fluorine gas or other fluorinating agents.

    Attachment of the Methylphenyl Group: This can be done through Friedel-Crafts alkylation or related reactions.

    Formation of the Carboxamide Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,6-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Difluorophenyl)piperidine-4-carboxamide: Shares the difluorophenyl and piperidine core structure.

    N-(2-Methylphenyl)methanesulfonamide: Contains the methylphenyl and methanesulfonyl groups.

Uniqueness

N-(2,6-DIFLUOROPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22F2N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22F2N2O3S/c1-14-5-2-3-6-16(14)13-28(26,27)24-11-9-15(10-12-24)20(25)23-19-17(21)7-4-8-18(19)22/h2-8,15H,9-13H2,1H3,(H,23,25)

InChI Key

WNOBLYUYVBSXJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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